N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step organic reactions. The starting materials may include 2-aminobenzothiazole, 1H-pyrazole, and 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The synthesis might proceed through the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Formation of the Pyrazole Ring: This involves the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzothiazole and pyrazole rings are coupled with the benzodioxine ring through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine
In biology and medicine, N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide may exhibit biological activity, making it a candidate for drug development. It could potentially act as an enzyme inhibitor, receptor agonist, or antagonist.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of three distinct ring systems, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-20(15-6-7-17-18(14-15)28-13-12-27-17)25(11-10-24-9-3-8-22-24)21-23-16-4-1-2-5-19(16)29-21/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBWWAWLMLIZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N(CCN3C=CC=N3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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